

# Technical Guide: 2-Bromophenyl Methyl Sulfone (CAS 33951-33-6)

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## Compound of Interest

Compound Name: 2-Bromophenyl methyl sulfone

Cat. No.: B1266279

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## Introduction

**2-Bromophenyl methyl sulfone**, identified by the CAS number 33951-33-6, is an organic building block with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenyl ring substituted with a bromine atom and a methyl sulfone group, makes it a subject of interest for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, potential uses, and relevant experimental methodologies associated with this compound.

## Chemical and Physical Properties

The fundamental physicochemical properties of **2-Bromophenyl methyl sulfone** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	33951-33-6	[1]
IUPAC Name	1-Bromo-2-(methylsulfonyl)benzene	[1]
Synonyms	2-Bromophenyl methyl sulfone, o-Bromophenyl methyl sulfone	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO <sub>2</sub> S	[1]
Molecular Weight	235.10 g/mol	[1]
Melting Point	106-110 °C	[1]
Boiling Point	361.6±34.0 °C (Predicted)	[1]
Density	1.595 g/cm <sup>3</sup>	[1]
Appearance	White crystalline solid	[1]
Solubility	Soluble in ethanol and benzene.	

## Synthesis

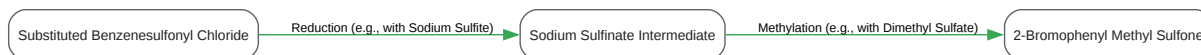
While a highly specific, peer-reviewed protocol for the synthesis of **2-Bromophenyl methyl sulfone** is not readily available in the public domain, a general and common approach involves the oxidation of the corresponding sulfide. A Chinese patent describes a two-step method for preparing a series of phenyl methyl sulfone derivatives, which can be adapted for this specific compound. The general workflow is outlined below.[2]

## General Synthetic Pathway

The synthesis of phenyl methyl sulfones typically involves two main steps:

- Reduction of a substituted benzenesulfonyl chloride to the corresponding sodium sulfinate.
- Methylation of the sodium sulfinate to yield the final phenyl methyl sulfone.

This method is reported to have an overall yield of over 85% and is considered suitable for industrial production.[2]



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General Synthetic Workflow for Phenyl Methyl Sulfones.

## Illustrative Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of related phenyl methyl sulfone derivatives.[2] Note: This is not a validated protocol for CAS 33951-33-6 and should be adapted and optimized by qualified personnel.

### Step 1: Reduction of 2-Bromobenzenesulfonyl Chloride

- In a suitable reaction vessel, dissolve sodium sulfite in water.
- Slowly add 2-bromobenzenesulfonyl chloride to the solution.
- Heat the mixture to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction mixture to precipitate the sodium 2-bromobenzenesulfinate.
- Filter the precipitate, wash with cold water, and dry under vacuum.

### Step 2: Methylation of Sodium 2-Bromobenzenesulfinate

- Suspend the dried sodium 2-bromobenzenesulfinate in a suitable solvent (e.g., ethanol).
- Add a methylating agent, such as dimethyl sulfate, dropwise to the suspension while maintaining the temperature.

- After the addition is complete, continue to stir the reaction mixture, potentially with heating, until the reaction is complete.
- Cool the mixture and add water to precipitate the crude **2-Bromophenyl methyl sulfone**.
- Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

## Potential Uses and Biological Activities

While specific, in-depth research on the biological activities of **2-Bromophenyl methyl sulfone** is limited in publicly accessible literature, its structural motifs suggest potential applications in several areas of research and development. The primary uses are as a chemical intermediate in the synthesis of more complex molecules.

### Use as a Pharmaceutical Intermediate

The presence of a reactive bromine atom and a stable sulfone group makes this compound a useful intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromine can be displaced or used in cross-coupling reactions to build more complex molecular architectures. Phenyl sulfone moieties are present in a number of biologically active compounds.

### Potential Biological Activities

Based on the activities of structurally related compounds, **2-Bromophenyl methyl sulfone** is suggested to have potential in the following areas. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

- **Antimicrobial Activity:** Sulfone derivatives are known to possess antibacterial and antifungal properties. The mechanism of action for some sulfonamides involves the inhibition of the bacterial folate synthesis pathway by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).<sup>[3]</sup>
- **Cytotoxic (Anticancer) Activity:** The methyl sulfone group is found in some anticancer agents. For instance, the simple molecule methyl sulfone has been shown to decrease the expression of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ) and other metastatic targets in breast

cancer and melanoma cells.[4][5] Bromophenol compounds, another structural component, have also been investigated for their anticancer properties.[6]

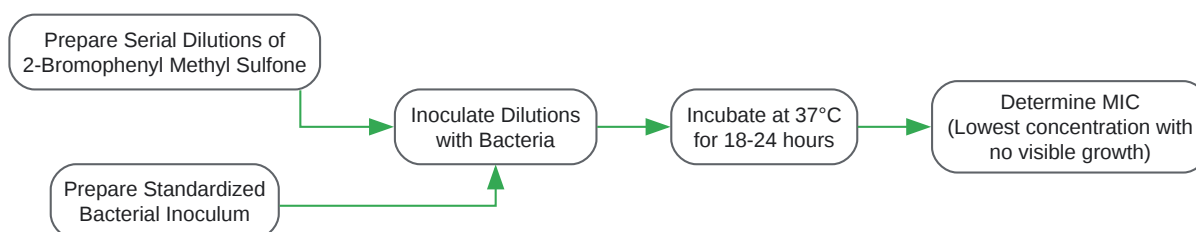
- Cytochrome P450 (CYP) Inhibition: Some sources suggest that **2-Bromophenyl methyl sulfone** may act as an inhibitor of specific cytochrome P450 enzymes.[7] CYP enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

## Experimental Protocols for Biological Evaluation

For researchers interested in investigating the potential biological activities of **2-Bromophenyl methyl sulfone**, the following are generalized protocols for initial screening assays.

### Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of the compound against a bacterial strain.[3][8]



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Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

- **2-Bromophenyl methyl sulfone**
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strain of interest (e.g., *Staphylococcus aureus*, *Escherichia coli*)

- Spectrophotometer
- Incubator

#### Procedure:

- **Compound Preparation:** Prepare a stock solution of **2-Bromophenyl methyl sulfone** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
- **Inoculum Preparation:** Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Result Interpretation:** The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

## Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.<sup>[7][9][10]</sup>



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#### Workflow for the MTT Cytotoxicity Assay.

#### Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)

- Complete cell culture medium
- **2-Bromophenyl methyl sulfone**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **2-Bromophenyl methyl sulfone**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

## Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes using fluorogenic or LC-MS/MS-based methods.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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